molecular formula C5H6N2O2S2 B2538001 Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate CAS No. 63931-01-1

Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2538001
CAS No.: 63931-01-1
M. Wt: 190.24
InChI Key: HBMLYMATMZAVBP-UHFFFAOYSA-N
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Description

Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate ( 63931-01-1) is a high-value chemical intermediate based on the 1,3,4-thiadiazole scaffold, a structure renowned for its wide spectrum of biological activities in medicinal chemistry research. This compound serves as a versatile building block for synthesizing novel derivatives, particularly through reactions at the sulfanyl (or thiol) group. The 1,3,4-thiadiazole core is a privileged structure in drug discovery, exhibiting diverse pharmacological properties such as anticonvulsant, antimicrobial, anticancer, anti-inflammatory, and antiviral activities . Its strong aromaticity and the presence of the =N-C-S- moiety contribute to low toxicity and high in vivo stability, making it an attractive scaffold for developing new therapeutic agents . Research into 1,3,4-thiadiazole derivatives has shown significant promise in central nervous system (CNS) drug development. Specifically, these compounds have demonstrated potent anticonvulsant activity, with studies indicating their efficacy in models like the maximal electroshock seizure (MES) test . The mechanism of action is often associated with the facilitation of GABAergic neurotransmission; the pharmacophoric elements of the thiadiazole ring, including a hydrogen bonding domain and an electron-donor group, help prevent abnormal neuronal firing in the brain by releasing chloride ions via the GABAA receptor pathway . Furthermore, the 1,3,4-thiadiazole scaffold's ability to produce mesoionic salts enhances its interaction with biomolecules and allows it to efficiently cross the blood-brain barrier . Beyond neurology, this compound's derivatives are also explored for their anti-inflammatory and antibacterial effects against resistant pathogens, showcasing its broad utility in pharmaceutical R&D . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-sulfanylidene-3H-1,3,4-thiadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S2/c1-2-9-4(8)3-6-7-5(10)11-3/h2H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMLYMATMZAVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate with thiol reagents under specific conditions. One common method involves the use of ethyl chloroformate and thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

1,3,4-Thiadiazole derivatives, including ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate, have demonstrated promising antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains and fungi. For instance:

  • Mechanism of Action : The thiadiazole ring structure enhances the interaction with microbial enzymes and cellular components, leading to inhibition of growth.
  • Case Study : A study evaluated several thiadiazole derivatives against multidrug-resistant pathogens. This compound showed significant activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. This compound has been investigated for its cytotoxic effects on various cancer cell lines.

  • Cytotoxicity Studies : The compound has shown effectiveness against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. IC50 values were reported in the range of 0.740.74 to 10.0μg/mL10.0\mu g/mL, indicating significant growth inhibition .
  • Mechanism : The proposed mechanism involves apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate specific pathways .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been explored through various animal models.

  • Experimental Findings : this compound exhibited protective effects in models induced by pentylenetetrazol (PTZ) and maximal electroshock (MES). In these models, it demonstrated a significant reduction in seizure activity .
  • Safety Profile : The compound showed low toxicity levels in tested doses, making it a candidate for further development as an anticonvulsant agent .

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties.

  • Research Insights : this compound has been shown to reduce inflammatory markers in vitro and in vivo models of inflammation. This activity may be linked to the modulation of cytokine production and inhibition of pro-inflammatory pathways .

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with thiosemicarbazide and appropriate carboxylic acid derivatives.
  • Reaction Conditions : Various methods such as cyclization reactions under acidic or basic conditions are employed to form the thiadiazole ring.
  • Characterization Techniques : The synthesized compounds are characterized using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures .

Comparative Data Table

Property/ActivityThis compoundOther Thiadiazole Derivatives
Antimicrobial ActivityEffective against MRSA and E. coliVaries widely
Anticancer ActivityIC50: 0.74 - 10 µg/mL against HCT116IC50 values range broadly
Anticonvulsant ActivitySignificant protection in PTZ and MES modelsVaries; some show higher efficacy
Anti-inflammatory ActivityReduces inflammatory markersGenerally effective

Mechanism of Action

The mechanism of action of ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate with analogous derivatives:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Synthesis Method Key Applications References
This compound -SH C₅H₆N₂O₂S₂ 190.24 Not reported S-Alkylation of thiol intermediates Anticonvulsant, anticancer agents
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate -Cl C₅H₅ClN₂O₂S 192.62 29 (conflicting: 132–134)* Sandmeyer bromination Intermediate for further synthesis
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate -CH₃ C₆H₈N₂O₂S 172.21 Not reported Unspecified Research chemical
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate -NH₂ C₅H₇N₃O₂S 173.19 Not reported Amination reactions Precursor for bromo derivatives
Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate 2,4-difluorophenyl C₁₁H₈F₂N₂O₂S 286.25 Not reported Suzuki–Miyaura coupling Kinase inhibitors, cannabinoid agonists

Notes:

  • *Discrepancy in melting point for Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate: reports 29°C under "Physico-chemical Properties" but 132–134°C in the "Introduction" section. This inconsistency may arise from differing polymorphs or measurement conditions.
  • Sulfanyl derivatives are typically synthesized via S-alkylation of 5-mercapto intermediates, enabling modular functionalization .

Key Research Findings

  • Anticancer Potential: Sulfanyl derivatives show promise in vitro against cancer cell lines, with structure-activity relationships (SAR) highlighting the importance of the sulfanyl group for binding affinity .
  • Synthetic Scalability : Gram- to kilogram-scale synthesis of Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate has been achieved using cost-effective Sandmeyer and Suzuki protocols .
  • Thermal Stability : Chloro derivatives exhibit higher thermal stability (e.g., boiling point ~343.8°C) compared to sulfanyl analogs, making them suitable for high-temperature reactions .

Biological Activity

Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by research findings and case studies.

1. Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Research Findings

  • A review highlighted that derivatives of 1,3,4-thiadiazole exhibit significant antiproliferative activity against several cancer types including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cell lines .
  • In particular, compounds similar to this compound demonstrated IC50 values ranging from 0.74 to 10 μg/mL against human colon cancer (HCT116) and breast cancer (MCF-7) cell lines .

Case Study Example

A specific study on a related compound indicated that it induced apoptosis in cancer cells without causing cell cycle arrest. This was evidenced by fluorescence-activated cell sorting (FACS) analysis, which showed significant mitochondrial membrane potential changes and DNA fragmentation .

2. Antimicrobial Properties

The antimicrobial activity of thiadiazole derivatives is another area of significant interest. This compound has shown effectiveness against various bacterial strains.

Research Findings

  • A study reported that thiadiazole derivatives exhibited inhibitory effects against E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics such as ofloxacin .
  • The compound's structure allows for interactions that enhance its antimicrobial efficacy through mechanisms such as disrupting bacterial cell walls or inhibiting essential metabolic pathways .

3. Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored in various experimental models.

Research Findings

  • Studies have demonstrated that certain thiadiazole derivatives provide protection against seizures in animal models. For instance, a derivative exhibited up to 80% protection at a dosage of 100 mg/kg in the pentylenetetrazol (PTZ) model .
  • The mechanism of action is believed to involve modulation of GABAergic pathways and voltage-gated ion channels .

Summary Table of Biological Activities

Activity TypeCell Lines/OrganismsIC50/MIC ValuesMechanism of Action
Anticancer A549, SK-MEL-2, HCT1160.74 - 10 μg/mLInduction of apoptosis
Antimicrobial E. coli, S. pyogenesMIC < standard antibioticsDisruption of cell wall synthesis
Anticonvulsant Animal models (PTZ)LD50: ~3807 mg/kgModulation of GABA and ion channels

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate derivatives?

  • Methodological Answer : The synthesis typically involves a two-step procedure :

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide under basic conditions to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates .

S-Alkylation : The thiol intermediates undergo alkylation with chloroacetic acid derivatives (e.g., amides or ethyl esters) to introduce sulfanylacetic acid substituents .

  • Key Conditions :
StepReagents/ConditionsYield Optimization
HeterocyclizationCarbon disulfide, KOH, ethanol, refluxVaries with R-group substituents
AlkylationChloroacetic acid derivatives, DMF, 60–80°CDependent on alkylating agent reactivity

Q. How is structural characterization of these derivatives validated experimentally?

  • Methodological Answer : A combination of analytical techniques ensures structural fidelity:

  • 1H NMR : Confirms substitution patterns (e.g., ethyl ester protons at δ 1.2–1.4 ppm, thiadiazole ring protons) .
  • IR Spectroscopy : Identifies functional groups (e.g., -SH stretch at ~2550 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
  • TLC : Monitors reaction progress and purity (>95% by UV visualization) .
    • Table :
TechniqueDiagnostic Peaks/FeaturesPurpose
1H NMREthyl group (triplet, δ 1.2–1.4)Substituent confirmation
IRC=O stretch (~1700 cm⁻¹)Ester/amide validation

Q. What biological activities have been reported for these compounds?

  • Methodological Answer : Derivatives exhibit anticonvulsant and anticancer properties:

  • Anticonvulsant Activity : Evaluated via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
  • Antiproliferative Activity : Tested against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values <50 µM for select derivatives .
    • Table :
ActivityModel/AssayKey Findings
AnticonvulsantMES/scPTZ (mice)ED₅₀ = 30–60 mg/kg for active derivatives
AnticancerMTT (MCF-7)IC₅₀ = 12–45 µM for halogenated analogs

Advanced Research Questions

Q. How can regioselectivity challenges in S-alkylation be addressed to improve yield?

  • Methodological Answer : Regioselectivity is influenced by:

  • Alkylating Agent Polarity : Chloroacetic acid esters favor S-alkylation over N-alkylation due to electrophilic sulfur reactivity .
  • Solvent Effects : DMF enhances nucleophilicity of the thiol group, improving reaction efficiency .
    • Strategy : Use bulky alkylating agents (e.g., tert-butyl esters) to sterically hinder undesired N-alkylation pathways .

Q. What analytical approaches resolve spectral data contradictions (e.g., overlapping NMR signals)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping proton signals by correlating 1H-1H and 1H-13C couplings .
  • Elemental Analysis : Validates molecular formula when spectral data is ambiguous (e.g., %C deviation <0.4%) .

Q. Can Sandmeyer bromination be scaled for gram-to-kilogram synthesis of brominated analogs?

  • Methodological Answer : Yes. Key steps include:

  • Diazotization : Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate reacts with tert-butyl nitrite at RT to form diazonium salts .
  • Bromination : Copper(I) bromide in HBr yields ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (71% yield at kilogram scale) .

Q. How do computational models predict pharmacological multi-target effects?

  • Methodological Answer :

  • Molecular Docking : Simulates binding to targets like GABA receptors (anticonvulsant) and topoisomerase II (anticancer) .
  • DFT Calculations : Analyzes electron distribution to optimize substituents for dual activity (e.g., CF₃ groups enhance lipophilicity and target affinity) .

Q. What structural modifications enhance multi-target pharmacological profiles?

  • Methodological Answer :

  • Halogenation : Bromo or fluoro substituents improve anticancer activity via enhanced DNA intercalation .
  • Hydrazone Incorporation : Ethyl 5-hydrazono derivatives show dual anticonvulsant and antidepressant effects .
    • Table :
ModificationPharmacological ImpactMechanism
Bromo (C5)Anticancer IC₅₀ ↓ 40%DNA topoisomerase inhibition
Hydrazone (C2)Anticonvulsant ED₅₀ ↓ 25%GABA-A receptor modulation

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